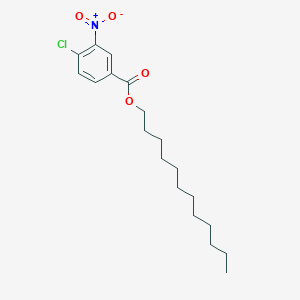

十二烷基 4-氯-3-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

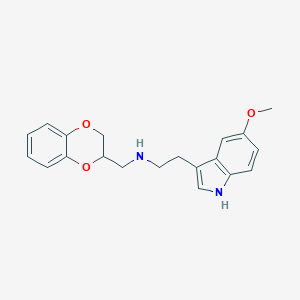

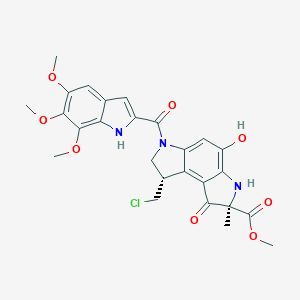

The synthesis of compounds similar to dodecyl 4-chloro-3-nitrobenzoate often involves the reaction of chloro-nitrobenzoic acid derivatives with alcohols or amines in the presence of activating agents or catalysts. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic compounds via polymer-supported synthesis, highlighting the versatility of chloro-nitrobenzoic acid derivatives in organic synthesis (Soňa Křupková et al., 2013). Such methodologies could be adapted for the synthesis of dodecyl 4-chloro-3-nitrobenzoate by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds like dodecyl 4-chloro-3-nitrobenzoate can be characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, studies on similar compounds have provided insights into their molecular geometries, electronic structures, and intramolecular interactions through detailed vibrational and electronic analysis. The crystal structure of benzyl 4-chloro-3-nitrobenzoate has been described, demonstrating the importance of hydrogen bonding and pi-pi stacking interactions in determining the solid-state arrangement of these molecules (M. D. de Souza et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of dodecyl 4-chloro-3-nitrobenzoate is influenced by the presence of functional groups such as the nitro and chloro substituents on the benzoate ring. These groups can undergo various chemical reactions, including reduction, substitution, and coupling reactions, offering pathways to synthesize a wide range of derivatives. The nitro group, in particular, can be reduced to an amino group, providing a site for further functionalization.

Physical Properties Analysis

The physical properties of dodecyl 4-chloro-3-nitrobenzoate, such as melting point, solubility, and thermal stability, are crucial for its application in material science and organic synthesis. The alkyl chain length significantly affects the compound's phase behavior and mesomorphic properties. For example, the study of smectic phases in similar compounds reveals the impact of polar substituents and alkyl chain length on their thermotropic behavior (X. Bao & L. Dix, 1996).

科学研究应用

化合物中的近晶相

Bao 和 Dix (1996) 的一项研究探讨了全氟烷基 4-硝基苯甲酸酯的热行为,包括十二烷基化合物。他们发现这些化合物表现出近晶中间相,证明芳香环中的极性取代基对于热致行为并不是必需的 (Bao 和 Dix,1996).

电化学氧化和复合材料

Shmychkova 等人 (2021) 研究了二氧化铅-表面活性剂复合材料在氯霉素氧化中的电催化活性。他们发现 Tafel 斜率有显着变化,并观察到中间体的不可逆吸附,影响有机物质的氧化 (Shmychkova 等人,2021).

抗氧化酪氨酸酶抑制剂

Kubo、Chen 和 Nihei (2003) 发现,十二烷基没食子酸酯,一种衍生物,可以抑制酪氨酸酶催化的 l-DOPA 的氧化。这表明在抗氧化剂和酪氨酸酶抑制中具有潜在的应用 (Kubo、Chen 和 Nihei,2003).

癸基和十二烷基 β-d-果糖呋喃苷

Regeling、Zwanenburg 和 Chittenden (1998) 研究了癸基和十二烷基 β-d-果糖呋喃苷的形成。他们通过色谱和核磁共振光谱对每种产物进行了充分表征,突出了这些化合物在各种应用中的潜力 (Regeling、Zwanenburg 和 Chittenden,1998).

化合物中潜在的近晶行为

Chino、Matsunaga 和 Suzuki (1984) 观察到 4-硝基苯基烷酸酯和烷基 4-硝基苯甲酸酯(包括十二烷基 4-氯-3-硝基苯甲酸酯)具有潜在的近晶性。本研究提供了对这些化合物在创建稳定近晶相中的潜在应用的见解 (Chino、Matsunaga 和 Suzuki,1984).

胶束电动色谱法

Wang、Yang、Cai、Lin 和 Li (2011) 开发了一种胶束电动色谱法,采用激光诱导荧光检测,使用十二烷基硫酸钠等物质。该方法可用于分析药品和生物样品 (Wang 等人,2011).

HIV 治疗中的分子盐/共晶

Oruganti 等人 (2017) 使用晶体工程方法合成了抗病毒剂 2-氯-4-硝基苯甲酸的分子盐。这项研究可为新药制剂的开发提供见解 (Oruganti 等人,2017).

属性

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

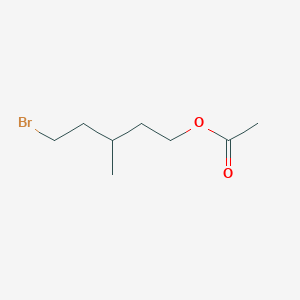

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 4-chloro-3-nitrobenzoate | |

CAS RN |

124809-77-4 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)